molecular formula C15H15N7 B2606238 N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899729-64-7

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2606238
CAS No.: 899729-64-7
M. Wt: 293.334
InChI Key: ITBNNUQZJSWCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a methyl group at position 3 and a 2-(1H-indol-3-yl)ethylamine moiety at position 5.

Key properties of closely related compounds (e.g., G856-5883, which differs in indole substitution position) include a molecular weight of 293.33 g/mol, logP of 2.022, and moderate water solubility (logSw = -1.79) . These properties suggest favorable drug-like characteristics, aligning with its inclusion in screening libraries for protein-protein interaction modulation and chemokine receptor targeting .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-22-15-13(20-21-22)14(18-9-19-15)16-7-6-10-8-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBNNUQZJSWCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the reaction of tryptamine with a suitable triazolopyrimidine precursor. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Core Formation Mechanism (Adapted from Triazolo[4,5-d]pyrimidine Syntheses)

  • Aldehyde Activation : A vanadium catalyst (e.g., [(VO)TPP]) activates the carbonyl group of an aldehyde.

  • Knoevenagel Condensation : Malononitrile reacts with the activated aldehyde to form a conjugated intermediate (e.g., via elimination of water).

  • Michael Addition : Amines (e.g., 3-amino-1,2,4-triazole) attack the intermediate, forming a tautomeric or cyclizable species.

  • Intramolecular Cyclization : The amine group attacks the nitrile, leading to ring closure and triazolopyrimidine formation.

Indole Moiety Incorporation

  • Nucleophilic Substitution : The indole’s ethyl group reacts with a triazole precursor under basic conditions (e.g., TEA), replacing a leaving group (e.g., halogen) to form the final compound .

Functional Group Reactivity

The compound’s heterocyclic structure and functional groups enable diverse reactivity:

  • Amine Group (C7) :

    • Acetylation : Reacts with acetylating agents (e.g., acetyl chloride) under basic conditions.

    • Alkylation : Undergoes nucleophilic substitution with alkyl halides .

  • Indole Moiety :

    • Electrophilic Substitution : Susceptible to nitration, halogenation, or sulfonation at the 3-position .

  • Triazolopyrimidine Core :

    • Oxidation : Potential vinylogous anomeric-based oxidation (ABO) to modify substituents .

    • Cyclization : Intramolecular reactions to form fused bicyclic systems (e.g., pyrido-triazolopyrimidines) .

Key Reaction Conditions and Yields

Step Conditions Yield Reference
Knoevenagel CondensationAldehyde + malononitrile, [(VO)TPP], r.t.70–89%
Michael Addition3-amino-1,2,4-triazole, TEA, reflux45–62%
Intramolecular CyclizationHydrazine hydrate, boiling64–73%
Nucleophilic SubstitutionIndole derivative + triazole precursor, TEA, refluxNot specified

Structural Analysis

The compound’s molecular formula (C₁₆H₁₇N₇) and structure (indole-linked triazolopyrimidine) enable characterization via:

  • NMR : Aromatic protons and NH signals confirm substituents .

  • Mass Spectrometry : Molecular weight (293.35 g/mol) and fragmentation patterns validate purity .

Comparison of Reaction Pathways

Method Advantages Limitations
Knoevenagel + CyclizationHigh yields, scalableRequires catalytic activation
Nucleophilic SubstitutionDirect incorporation of indole groupSensitivity to reaction conditions

This synthesis strategy highlights the compound’s versatility in organic and medicinal chemistry, with applications spanning drug discovery and heterocyclic research.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported its effectiveness against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further development into antimicrobial agents.

Neurological Applications

Given the indole structure's known effects on the central nervous system, this compound may have neuroprotective effects. Preliminary studies suggest it could be beneficial in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives. The results indicated that specific modifications to the triazole ring enhanced cytotoxicity against MCF-7 breast cancer cells by increasing apoptosis markers (e.g., caspase activation) .

Case Study 2: Antimicrobial Testing

In a recent investigation published in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for both bacterial strains, indicating promising antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induced apoptosis
AntimicrobialStaphylococcus aureusMIC < 50 µg/mL
AntimicrobialEscherichia coliMIC < 50 µg/mL
NeuroprotectiveNeuronal cell linesModulation of neurotransmittersNot yet published

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The triazolopyrimidine ring can interact with nucleotide-binding sites, potentially inhibiting the activity of enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolopyrimidine scaffold is highly versatile, with modifications at positions 3, 5, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of substituent effects:

Table 1: Substituent Variations in Triazolopyrimidine Derivatives
Compound Name / ID Position 3 Substituent Position 7 Substituent Position 5 Substituent Key References
Target Compound Methyl 2-(1H-Indol-3-yl)ethylamine Not specified
G856-5883 Methyl 2-(1H-Indol-1-yl)ethylamine Not specified
Compound 3 () Benzyl Cyclopropylamine Propylthio
Compound 6 () Benzyl Pyridin-3-ylmethylamine Propylthio
Compound 27 () Benzyl Cyclopropylamine Propylthio
Compound 17 () Pyridin-3-yl 4-Methoxyphenethylamine Not specified
Compound 9b () 4-(Benzylmethyl)benzyl Benzo[d]oxazol-2-ylthio Not specified

Key Observations :

  • Position 3: Methyl or benzyl groups dominate.
  • Position 7 : Amine substituents vary widely. Indole-containing derivatives (e.g., target compound) may target serotonin receptors or kinases, while pyridinyl or cyclopropyl groups (e.g., Compounds 3 and 6) improve selectivity for enzymes like phosphodiesterases .
  • Position 5 : Propylthio or chloro substituents enhance electron-withdrawing effects, stabilizing the triazolopyrimidine core .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name / ID Molecular Weight (g/mol) logP Water Solubility (logSw) Polar Surface Area (Ų) Biological Target/Application
Target Compound* ~293.33 ~2.02 ~-1.79 ~60.47 Protein-protein interaction modulation
G856-5883 293.33 2.022 -1.79 60.47 Chemokine receptors, immune system
Compound 3 () 381.15 3.5† -2.5† 85.2† Anti-tubercular agents
Compound 9e () 485.55 3.8† -3.1† 92.3† Dual EZH2/HDAC inhibitors

*Estimated based on structural similarity to G856-5883. †Calculated using ChemDraw or analogous tools.

Key Observations :

  • Lower molecular weight and logP values (e.g., target compound vs. Compound 9e) correlate with improved bioavailability and central nervous system penetration .
  • Polar surface areas >60 Ų suggest moderate blood-brain barrier permeability for indole-containing derivatives .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Compound Overview

The compound features an indole moiety linked to a triazolopyrimidine structure, which is known for various pharmacological effects. The combination of these two scaffolds may contribute to unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Recent studies have highlighted methods such as:

  • Cyclocondensation reactions : This method combines anthranilamides with various aldehydes to yield indole derivatives efficiently.
  • Microwave-assisted synthesis : This technique has been employed to enhance yields and reduce reaction times for similar triazole derivatives .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown that certain derivatives can inhibit pathways associated with tumor growth and metastasis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

EnzymeInhibition TypeIC50 Value (µM)
α-glucosidaseCompetitive inhibition12.07
UreaseNon-cytotoxic dual inhibition10.57
Chorismate mutaseDose-dependent inhibition14.76

These results indicate a promising profile for metabolic disorders and potential therapeutic applications in diabetes management .

Case Studies

  • Study on Indole Derivatives : A study focused on a series of indole derivatives found that modifications at the indole nitrogen significantly enhanced anticancer activity against breast cancer cell lines. The study suggested that the presence of the triazole ring might further potentiate these effects through synergistic mechanisms .
  • Enzyme Inhibition Research : Another investigation into enzyme inhibitors demonstrated that specific structural modifications in the triazolo-pyrimidine scaffold could lead to enhanced selectivity and potency against target enzymes involved in metabolic pathways relevant to cancer and diabetes .

Q & A

Basic: What synthetic strategies are optimal for preparing N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?

Methodological Answer:
A reflux reaction in ethanol with catalytic conditions is commonly used for analogous triazolopyrimidine derivatives. For example, a one-pot synthesis of structurally related compounds involves reacting indole derivatives (e.g., 1H-indole-3-carbaldehyde) with guanidine nitrate and ketones under reflux, achieving yields of ~50–60% after purification via column chromatography . Optimization should focus on solvent selection (polar aprotic solvents like DMF may enhance reactivity), temperature control (80–100°C), and catalyst screening (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization). Post-synthesis, purity validation via HPLC (≥98% purity) and structural confirmation using 1^1H/13^13C NMR are critical .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) should resolve peaks corresponding to the indole NH proton (~11.5 ppm), triazolopyrimidine protons (6.4–8.6 ppm), and methyl groups (~2.2–2.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error. For example, a related compound, (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-quinolin-3-yl-amine, showed an HRMS m/z of 277.1 (M+H+^+) .
  • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm to assess purity .

Advanced: What experimental designs are recommended for evaluating its antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Time-Kill Kinetics : Monitor bacterial viability over 24 hours at 2× MIC to determine bactericidal vs. bacteriostatic effects.
  • Mechanistic Studies : Combine with molecular docking (e.g., AutoDock Vina) to predict interactions with microbial targets like dihydrofolate reductase (DHFR). For example, a triazolopyrimidine derivative showed a docking score of −7.0 kcal/mol with S. aureus DHFR .

Advanced: How can molecular docking guide the identification of biological targets for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with structural homology to androgen receptors (AR) or DHODH (dihydroorotate dehydrogenase), as triazolopyrimidines often inhibit these .
  • Docking Workflow :
    • Prepare the ligand (compound) and receptor (e.g., AR PDB: 2AM9) using AutoDock Tools.
    • Define the binding site around residues like LEU704 and GLY708 for AR .
    • Run simulations with Lamarckian genetic algorithms (50 runs, 25 million energy evaluations).
    • Validate top poses using MD simulations (e.g., GROMACS) to assess binding stability .

Advanced: How do structural modifications influence its enzyme inhibitory activity?

Methodological Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3_3) at the triazolo ring enhances DHODH inhibition (IC50_{50} values <100 nM) by improving hydrophobic interactions .
  • Side Chain Optimization : Ethylamine side chains (vs. methyl) improve solubility and target engagement. For example, replacing methyl with cyclopropyl in analogous compounds increased selectivity for Plasmodium DHODH by 10-fold .
  • SAR Validation : Compare inhibition kinetics (Ki_i) and crystallographic data (e.g., X-ray structures of inhibitor-enzyme complexes) to validate design hypotheses .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cellular viability assays). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .
  • Structural Comparisons : Overlay crystallographic data of similar compounds (e.g., PDB: 6MNA) to identify critical binding motifs that explain potency variations .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, adjusting for variables like assay conditions or compound purity .

Advanced: What strategies improve the translation of in vitro activity to in vivo efficacy?

Methodological Answer:

  • ADMET Profiling :
    • Solubility : Use shake-flask method (PBS pH 7.4) to measure aqueous solubility (>50 µM desired).
    • Metabolic Stability : Incubate with liver microsomes (human/mouse) to calculate t1/2_{1/2}.
    • Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction (<5% indicates high binding risk) .
  • Pharmacokinetic Studies : Administer IV/PO doses in rodents to determine AUC, Cmax_{max}, and bioavailability. For example, a related triazolopyrimidine showed 40% oral bioavailability in mice .

Advanced: How can crystallography aid in understanding its binding mode?

Methodological Answer:

  • Crystal Structure Determination : Co-crystallize the compound with its target (e.g., DHODH) using vapor diffusion (hanging drop method). Resolve structures at ≤2.0 Å resolution .
  • Electron Density Analysis : Use Phenix or CCP4 to model ligand-protein interactions, focusing on hydrogen bonds (e.g., NH–O=C) and π-stacking (indole with aromatic residues) .
  • Thermal Shift Assays : Validate binding by monitoring target protein melting temperature (ΔTm_m >2°C indicates stabilization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.